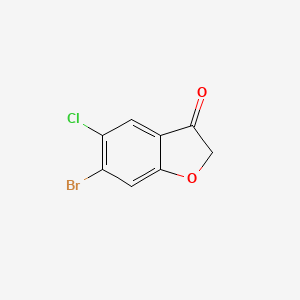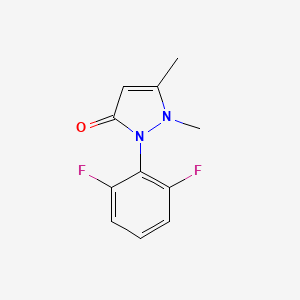
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid is a compound that features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a vinyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
The synthesis of (1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The starting material, often a suitable alkene, undergoes cyclopropanation to form the cyclopropane ring.
Vinylation: Introduction of the vinyl group can be achieved through various methods, including cross-coupling reactions.
Protection: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted side reactions during subsequent steps.
Carboxylation: The carboxylic acid group is introduced, often through oxidation or carboxylation reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .
Analyse Des Réactions Chimiques
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Hydrolysis: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA), reducing agents like lithium aluminum hydride (LiAlH4), and acids like trifluoroacetic acid (TFA) for deprotection .
Applications De Recherche Scientifique
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules, including pharmaceuticals and natural products.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of drugs and bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid involves its interaction with molecular targets through its functional groups. The vinyl group can participate in addition reactions, while the Boc-protected amino group can form hydrogen bonds and electrostatic interactions with biological targets. The cyclopropane ring provides rigidity and influences the compound’s overall conformation, affecting its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar compounds include other Boc-protected amino acids and cyclopropane derivatives. Compared to these compounds, (1S,2R)-1-(tert-Butoxycarbonylamino)-2-vinyl-cyclopropanecarboxylic acid is unique due to the presence of both a vinyl group and a cyclopropane ring, which confer distinct reactivity and structural properties. Examples of similar compounds include:
(1S,2R)-1-(tert-Butoxycarbonylamino)-cyclopropanecarboxylic acid: Lacks the vinyl group.
(1S,2R)-1-Amino-2-vinyl-cyclopropanecarboxylic acid: Lacks the Boc protection.
(1S,2R)-1-(tert-Butoxycarbonylamino)-2-methyl-cyclopropanecarboxylic acid: Has a methyl group instead of a vinyl group
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research and industry.
Propriétés
Formule moléculaire |
C11H17NO4 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
(1S)-2-ethenyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-5-7-6-11(7,8(13)14)12-9(15)16-10(2,3)4/h5,7H,1,6H2,2-4H3,(H,12,15)(H,13,14)/t7?,11-/m0/s1 |
Clé InChI |
RFAQWADNTLIWMG-QRIDDKLISA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@]1(CC1C=C)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC1(CC1C=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















